(3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)methanamine
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Overview
Description
(3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)methanamine is a complex organic compound featuring a unique triazolo-oxazepine core fused with a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)methanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a benzo[d][1,3]dioxole derivative, followed by the formation of the triazolo-oxazepine ring system through cyclization reactions involving azides and amines under catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and functionalization can lead to the creation of valuable products with diverse applications.
Mechanism of Action
The mechanism of action of (3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)methanamine
- (3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)ethanamine
- (3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)propanamine
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzo[d][1,3]dioxole moiety with a triazolo-oxazepine core makes it a versatile compound for various applications.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydrotriazolo[5,1-c][1,4]oxazepin-7-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c15-4-9-5-18-11(7-19-6-9)14(16-17-18)10-1-2-12-13(3-10)21-8-20-12/h1-3,9H,4-8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTWBMVMZHDPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC2=C(N=NN21)C3=CC4=C(C=C3)OCO4)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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